molecular formula C21H28O3 B009346 Cacospongienone B CAS No. 102856-54-2

Cacospongienone B

Cat. No. B009346
M. Wt: 328.4 g/mol
InChI Key: XUMKBYOWOKRNKJ-KJCUYJGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cacospongienone B is a natural compound derived from marine sponges. It has been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Antimicrobial and Toxicity Properties

Cacospongionolide B, a sesterterpene isolated from the sponge Fasciospongia cavernosa, has been studied for its antimicrobial activity. It has also been evaluated for its toxicity in brine shrimp and fish, showcasing its potential in marine biotoxin research (de Rosa et al., 1995).

Anti-Inflammatory Properties

Significant research has been conducted on the anti-inflammatory properties of Cacospongionolide B. It has been shown to suppress the expression of inflammatory enzymes and tumor necrosis factor-alpha (TNF-α) by inhibiting nuclear factor-kappa B (NF-κB) activation. This was observed in studies involving mouse peritoneal macrophages and mouse air pouch models, indicating its potential as a therapeutic agent for inflammation-related conditions (Posadas et al., 2003).

Inhibition of Phospholipase A2

Cacospongionolide B has been identified as an inhibitor of phospholipase A2 (PLA2), particularly secretory PLA2 (sPLA2), as opposed to cytosolic PLA2 (cPLA2). Its potency in this respect has been compared to other inhibitors like manoalide, suggesting its relevance in the study of inflammatory and other PLA2-related diseases (Pastor et al., 1999).

Synthetic Analogue Studies

Research into the synthesis of Cacospongionolide B analogues has provided insight into its interaction with PLA2. These studies have indicated that its anti-inflammatory activity might be enantiospecific and independent of the gamma-hydroxybutenolide moiety. Such research is crucial for the development of related therapeutic agents (Cheung et al., 2002; Cheung et al., 2004).

Marine Sponge Metabolites in Inflammatory Diseases

Cacospongionolide B, as a representative example of marine compounds with anti-inflammatory properties, has been highlighted in discussions of new approaches to treat inflammatory diseases. Its mechanisms of action, such as control of nuclear factor-B activation and inflammatory gene expression, are of particular interest in pharmaceutical research (Alcaraz & Payá, 2006).

properties

CAS RN

102856-54-2

Product Name

Cacospongienone B

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one

InChI

InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1

InChI Key

XUMKBYOWOKRNKJ-KJCUYJGMSA-N

Isomeric SMILES

C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2

SMILES

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2

Canonical SMILES

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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